molecular formula C15H24ClNO2 B1441182 3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride CAS No. 1220037-52-4

3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride

Cat. No. B1441182
M. Wt: 285.81 g/mol
InChI Key: CKLVLRAWUYVPEZ-UHFFFAOYSA-N
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Description

“3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride” is a compound with the molecular formula C15H24ClNO2 . It belongs to the class of compounds known as piperidines, which are characterized by a six-membered ring containing one nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental methods. For “3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride”, such information is not available in the sources I found .

Scientific Research Applications

Metabolic Activity

  • A study found that 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride reduced food intake and weight gain in obese rats, indicating a potential application in obesity management (Massicot, Steiner, & Godfroid, 1985).

Feeding Behavior and Toxicity

  • Research indicates that 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride affects feeding behavior in animals without significant toxicity or psychotropic activity (Massicot, Thuillier, & Godfroid, 1984).

Energy Expenditure

  • An investigation into the (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride (PM 170), found it increases energy expenditure in rats, potentially by disrupting oxidative phosphorylation, indicating its use in metabolic research (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).

Analgesic and Antifungal Activity

  • A study on 2,6-diaryl-3-methyl-4-piperidone derivatives, synthesized through a Mannich reaction, showed significant analgesic and antifungal activities, expanding the potential applications of piperidine derivatives in medical research (Rameshkumar et al., 2003).

Neuropsychopharmacology

  • Research on piperidine derivatives like 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride reveals insights into their effects on neuropsychopharmacology, particularly in the context of obesity and metabolic regulation (Massicot et al., 1984).

Lipolytic Effects

  • The addition of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, A, in increasing doses to the incubation medium of adipocytes leads to dose-dependent increases in glycerol release, indicating its role in lipolysis research (Massicot, Falcou, Steiner, & Godfroid, 1986).

Future Directions

The future directions for research on “3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride” would depend on its potential applications. Given the wide range of biological activities of piperidine derivatives , this compound could be of interest in various areas of pharmaceutical research.

properties

IUPAC Name

3-[(4-propoxyphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-2-10-17-14-5-7-15(8-6-14)18-12-13-4-3-9-16-11-13;/h5-8,13,16H,2-4,9-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLVLRAWUYVPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride

CAS RN

1220037-52-4
Record name Piperidine, 3-[(4-propoxyphenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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